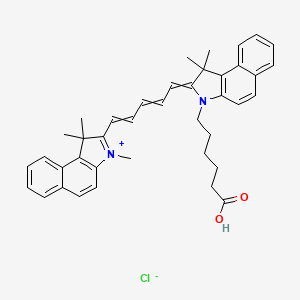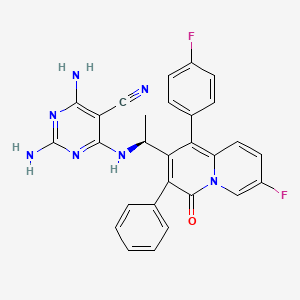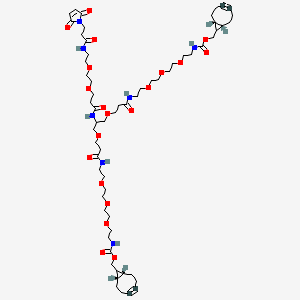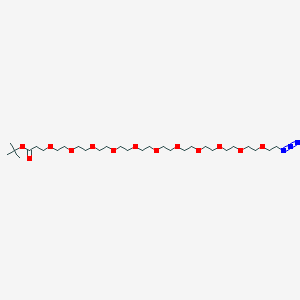
Cy5.5-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5.5-carboxylic acid, also known as Cyanine 5.5 carboxylic acid, is a fluorescent dye commonly used in bioimaging. This compound is part of the cyanine dye family, known for their bright fluorescence and stability. Cy5.5-carboxylic acid is particularly valued for its narrow absorption spectrum, high sensitivity, and stability, making it an excellent choice for various imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5-carboxylic acid involves multiple steps. Initially, Cy5.5 is used as the starting material. Through an esterification reaction, a carboxyl group is introduced, resulting in Cy5.5-methyl ester. This intermediate is then subjected to hydrolysis using sodium methoxide as a catalyst, yielding the final product, Cy5.5-carboxylic acid .
Industrial Production Methods
The industrial production of Cy5.5-carboxylic acid follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated reactors and purification systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cy5.5-carboxylic acid primarily undergoes substitution reactions due to the presence of the carboxyl group. It can also participate in coupling reactions, where it is conjugated to other molecules for various applications .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like amines or alcohols under mild conditions.
Coupling Reactions: Often use carbodiimides as coupling agents in the presence of catalysts like N-hydroxysuccinimide.
Major Products
The major products formed from these reactions are conjugates of Cy5.5-carboxylic acid with other biomolecules, such as proteins or nucleic acids. These conjugates are used in various imaging and diagnostic applications .
Scientific Research Applications
Cy5.5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in cell and tissue imaging to study biological processes.
Medicine: Utilized in diagnostic imaging, particularly in cancer research for tumor detection and monitoring.
Industry: Applied in the development of biosensors and other diagnostic tools .
Mechanism of Action
The mechanism of action of Cy5.5-carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for efficient energy transfer. The emitted fluorescence can be detected and used to visualize biological structures and processes .
Comparison with Similar Compounds
Similar Compounds
Cy3-carboxylic acid: Another cyanine dye with similar properties but different absorption and emission spectra.
Cy7-carboxylic acid: Known for its longer wavelength emission, making it suitable for deep tissue imaging
Uniqueness
Cy5.5-carboxylic acid is unique due to its optimal balance of absorption and emission properties, making it highly effective for a wide range of imaging applications. Its stability and high sensitivity further enhance its utility in scientific research .
Properties
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)





![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)


![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)
